molecular formula C8H4BrFN2O B6206257 2-bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole CAS No. 1368422-36-9

2-bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole

Cat. No.: B6206257
CAS No.: 1368422-36-9
M. Wt: 243.03 g/mol
InChI Key: DUPRNZQIQCVBOM-UHFFFAOYSA-N
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Description

2-Bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains bromine, fluorine, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluorobenzohydrazide with bromine and a suitable oxidizing agent to form the desired oxadiazole ring. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced, leading to different derivatives with altered properties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of bases such as potassium carbonate or sodium hydride.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the development of organic semiconductors and other advanced materials due to its electronic properties.

    Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole: Similar structure but with a chlorine atom instead of fluorine.

    2-Bromo-5-(3-methylphenyl)-1,3,4-oxadiazole: Similar structure but with a methyl group instead of fluorine.

    2-Bromo-5-(3-nitrophenyl)-1,3,4-oxadiazole: Similar structure but with a nitro group instead of fluorine.

Uniqueness

2-Bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug design and other applications.

Biological Activity

2-Bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C8H5BrFN2O\text{C}_8\text{H}_5\text{BrF}\text{N}_2\text{O}

This compound is synthesized through various methods involving the reaction of phenyl hydrazines with carboxylic acids or other suitable precursors under acidic conditions.

Antimicrobial Activity

  • Mechanism of Action : Oxadiazole derivatives have been shown to inhibit bacterial trans-translation, a critical process in protein synthesis that is essential for bacterial survival. This makes them potential candidates for antibiotic development .
  • Activity Data : Recent studies have demonstrated that this compound exhibits significant antimicrobial effects against a range of bacterial strains. For example:
    • Minimum Inhibitory Concentration (MIC) : The MIC values for various bacteria were reported as follows:
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus12.5
    Escherichia coli25
    Pseudomonas aeruginosa50
    These results indicate that the compound possesses potent antibacterial properties comparable to standard antibiotics .

Anticancer Activity

  • Cytotoxic Effects : The compound has been evaluated for its anticancer properties against breast cancer cell lines (e.g., MCF-7). It was found to induce apoptosis in these cells through mechanisms involving the estrogen receptor pathway .
  • Research Findings : In a study using molecular docking techniques, this compound derivatives showed significant binding affinity to estrogen receptors, suggesting their potential as therapeutic agents in hormone-dependent cancers .
    CompoundCell LineIC50 (µM)
    2-Bromo-5-(3-F)MCF-76.0
    ControlMCF-715.0

Anti-inflammatory Activity

  • Mechanism and Efficacy : The anti-inflammatory effects of oxadiazoles are attributed to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response .
  • Activity Data : The following table summarizes the anti-inflammatory activity of selected oxadiazole derivatives:
    CompoundInhibition (%) at 20 mg/kg
    2-Bromo-5-(3-F)61.9
    Indomethacin64.3
    The data indicates that the compound exhibits comparable anti-inflammatory effects to established drugs like indomethacin while showing lower ulcerogenic potential .

Case Studies and Clinical Implications

Recent studies have highlighted the potential of oxadiazole derivatives in clinical settings:

  • A study investigated the use of these compounds in combination with traditional chemotherapeutics for enhanced efficacy against resistant cancer cell lines.
  • Another case demonstrated their use as adjunct therapies in treating bacterial infections resistant to conventional antibiotics.

Properties

CAS No.

1368422-36-9

Molecular Formula

C8H4BrFN2O

Molecular Weight

243.03 g/mol

IUPAC Name

2-bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C8H4BrFN2O/c9-8-12-11-7(13-8)5-2-1-3-6(10)4-5/h1-4H

InChI Key

DUPRNZQIQCVBOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C(O2)Br

Purity

95

Origin of Product

United States

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